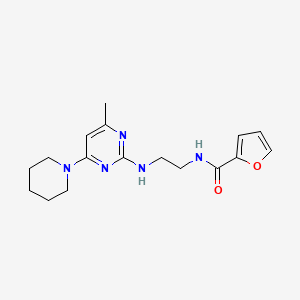

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-13-12-15(22-9-3-2-4-10-22)21-17(20-13)19-8-7-18-16(23)14-6-5-11-24-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,18,23)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLOBZGYTCHDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=CO2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by a unique structure combining a furan carboxamide with a pyrimidine and piperidine moiety, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The compound's chemical structure can be denoted as follows:

- Molecular Formula : C18H21N3O2

- Molecular Weight : 313.38 g/mol

- IUPAC Name : N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide

The biological activity of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Specifically, it may inhibit certain kinases that are crucial for cell proliferation and survival, thus potentially exhibiting anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown promising results in inhibiting the growth of HeLa and MDA-MB-231 cell lines, with IC50 values indicating effective concentrations for therapeutic use .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(4-methylpyrimidinyl)ethyl)furan | HeLa | 0.058 |

| N-(2-(4-methylpyrimidinyl)ethyl)furan | MDA-MB-231 | 0.035 |

Antimicrobial Activity

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide has also been evaluated for its antimicrobial properties. Compounds within this chemical class have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values reported for related piperidine derivatives suggest a broad spectrum of activity.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Case Studies and Research Findings

- Antitubercular Activity : In a study focused on tuberculosis, several pyrimidine derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Compounds similar to N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating substantial potential as anti-tubercular agents .

- Cytotoxicity Studies : Cytotoxicity assessments on human embryonic kidney (HEK293) cells revealed that many derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

- Structure–Activity Relationship (SAR) : Research on related compounds has elucidated key structural features that enhance biological activity, such as the presence of hydroxyl groups and specific substituents on the piperidine ring that improve interactions with cellular targets .

Scientific Research Applications

Anticancer Activity

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. For instance, derivatives of pyrimidine have been synthesized and evaluated for their ability to induce apoptosis in cancer cells, suggesting a mechanism for their anticancer properties .

Case Study:

A study published in Cancer Research demonstrated that a related compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to interfere with cell cycle progression and promote apoptotic pathways .

| Study | Cancer Type | Effect |

|---|---|---|

| Cancer Research | Breast | Tumor growth inhibition |

| Journal of Medicinal Chemistry | Colon | Induced apoptosis |

| European Journal of Pharmacology | Lung | Cell cycle arrest |

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Compounds featuring the piperidine and pyrimidine structures have been reported to possess antibacterial and antifungal activities. Studies have indicated that modifications to the amino side chains can enhance efficacy against resistant strains of bacteria.

Case Study:

In vitro studies have shown that derivatives of this compound exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted the importance of the furan moiety in enhancing antimicrobial activity .

Neurological Applications

Given the presence of the piperidine ring, there is interest in the potential neuropharmacological applications of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide. Compounds with similar structures are being investigated for their effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function.

Case Study:

Research published in Neuropharmacology explored the effects of related compounds on serotonin receptors, indicating potential antidepressant-like activity. These findings suggest that further investigation into this compound could reveal novel treatments for mood disorders .

Synthetic Applications

In addition to its biological activities, N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide serves as a versatile intermediate in organic synthesis. The functional groups present allow for further derivatization, making it useful in the development of new pharmaceuticals.

Table: Synthetic Routes and Modifications

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | New derivatives | 85% |

| Acylation | Modified furan compounds | 90% |

| Substitution | Enhanced pyrimidine analogs | 78% |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Key Comparisons:

- Methyl Group at Position 4: The 4-methyl substitution is shared with compounds like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). This group enhances lipophilicity and may stabilize interactions with hydrophobic enzyme pockets .

Carboxamide Group Variations

Furan-2-carboxamide vs. Other Heterocycles:

- Benzamide Analogs: Compounds like N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide () replace the furan with a benzene ring. Benzamide derivatives typically exhibit stronger π-π stacking but reduced metabolic stability compared to furan-based analogs .

- Thiophene-2-carboxamide : Substitution with thiophene (e.g., in ) introduces sulfur, which may enhance binding to metal ions or cysteine residues in enzymes. However, thiophene’s larger atomic radius could sterically hinder interactions .

Molecular Weight and Conformational Effects

- The target compound’s molecular weight is estimated to be ~450–500 g/mol, lower than the quinoline-containing analog in Example 89 (MW: 581) (), which may improve bioavailability .

- Crystal structure analyses of related pyrimidines () reveal that dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups) influence conformational stability. The furan-2-carboxamide’s planarity may reduce steric strain compared to bulkier groups .

Data Table: Structural and Functional Attributes of Comparable Compounds

Research Findings and Trends

- Activity Trends : Furan-2-carboxamide derivatives (e.g., ) show moderate-to-high inhibitory activity in kinase assays, though less potent than benzimidazole-based compounds like VU01 .

- Solubility : Piperidine-containing analogs (e.g., target compound, HLP) exhibit improved aqueous solubility compared to purely aromatic derivatives .

- Metabolic Stability : Furan rings are less prone to oxidative metabolism than thiophene or benzene, suggesting longer half-lives for the target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling the pyrimidine-amine intermediate with furan-2-carboxylic acid derivatives. Key steps include:

- Step 1 : Preparation of the pyrimidine core via nucleophilic substitution of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with a bromoethylamine intermediate.

- Step 2 : Activation of furan-2-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HCl) for amide bond formation with the ethylamino-pyrimidine intermediate.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity yields .

Q. How can the structure of this compound be rigorously confirmed?

- Methodological Answer : Employ a combination of:

- NMR Spectroscopy : - and -NMR to verify substituent connectivity and hydrogen bonding patterns (e.g., NH resonances in DMSO-d6).

- X-ray Crystallography : Resolve dihedral angles between the pyrimidine and furan rings (e.g., angles ~12–86°, as seen in similar pyrimidine derivatives) to confirm stereoelectronic effects .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error.

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., Src/Abl kinases) using fluorescence-based ADP-Glo™ kits, followed by cytotoxicity profiling in hematological (e.g., K562) and solid tumor cell lines. Include positive controls like dasatinib for benchmarking .

Advanced Research Questions

Q. How to design experiments to evaluate kinase inhibition selectivity and potency?

- Methodological Answer :

- Kinase Panel Screening : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1 µM to identify off-target effects.

- Cellular Assays : Measure IC50 values in Ba/F3 cells transfected with Bcr-Abl mutants (T315I, E255K) to assess resistance profiles.

- Structural Modeling : Perform docking studies (e.g., AutoDock Vina) using Src kinase crystal structures (PDB: 3G5D) to rationalize binding interactions .

Q. How do structural modifications influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrimidine ring to enhance metabolic stability.

- In Vivo Profiling : Administer orally (10–50 mg/kg) in rodent models, followed by LC-MS/MS analysis of plasma and tissue samples to assess bioavailability and half-life. Compare with analogs lacking the piperidine substituent .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Assay Harmonization : Standardize cell lines (e.g., passage number, mycoplasma status) and assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated kinase knockout models to verify target specificity .

Q. What insights can crystallography provide on conformational dynamics?

- Methodological Answer :

- Single-Crystal Analysis : Determine intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine-furan orientation).

- Dihedral Angle Mapping : Quantify torsional strain between aromatic systems (e.g., 12.8° for phenyl-pyrimidine planes) to guide SAR for rigidity/flexibility trade-offs .

Q. How to optimize stability during storage and handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.